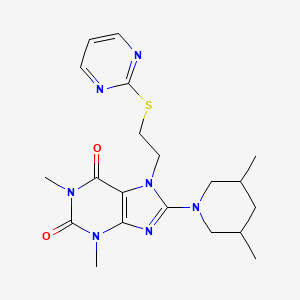

8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Description

BenchChem offers high-quality 8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O2S/c1-13-10-14(2)12-26(11-13)19-23-16-15(17(28)25(4)20(29)24(16)3)27(19)8-9-30-18-21-6-5-7-22-18/h5-7,13-14H,8-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGHTSDUGWIMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione, also known by its CAS number 851938-75-5, is a complex organic compound that belongs to the purine derivatives class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

- Molecular Formula : C23H32N5O2

- Molecular Weight : 410.5 g/mol

- Structure : The structure features a purine core with various substituents that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Potential mechanisms include:

- Enzyme Inhibition : It may inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. Inhibition of XOR can reduce oxidative stress and inflammation associated with hyperuricemia-related diseases .

- Receptor Modulation : The compound could modulate the activity of various receptors involved in cellular signaling pathways, potentially affecting metabolic processes.

- DNA/RNA Interaction : The purine core may interact with nucleic acids, influencing gene expression and replication processes.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : By inhibiting XOR, it may help alleviate conditions characterized by inflammation and oxidative stress, such as gout and cardiovascular diseases .

- Antioxidant Activity : The compound may scavenge free radicals or enhance antioxidant defenses in cells, contributing to its protective effects against cellular damage .

- Potential Antitumor Effects : Some studies suggest that purine derivatives can exhibit cytotoxic effects against cancer cells, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of purine derivatives similar to 8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione:

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis of this purine derivative requires multi-step organic reactions, including alkylation, nucleophilic substitution, and functional group protection. Key considerations include:

- Regioselectivity : Ensuring reactions occur at the 7- and 8-positions of the purine core, which are sterically hindered by the pyrimidin-2-ylsulfanylethyl and 3,5-dimethylpiperidinyl groups .

- Reaction Conditions : Optimizing temperature (e.g., 60–80°C for alkylation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., K₂CO₃ for deprotonation) to minimize side products .

- Purification : Using column chromatography or recrystallization to isolate the final product with ≥95% purity .

Q. How can researchers monitor reaction progress and purity during synthesis?

- Thin-Layer Chromatography (TLC) : Track intermediates using silica gel plates and UV visualization.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column and acetonitrile/water mobile phase (gradient elution) .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at m/z 485.2) .

Q. What biological targets are associated with this compound?

Preliminary studies on analogous purine derivatives suggest interactions with:

- Enzymes : Adenosine deaminase (ADA) and phosphodiesterases (PDEs), with IC₅₀ values in the micromolar range .

- Receptors : G-protein-coupled receptors (GPCRs) linked to neurological pathways .

- Anticancer Activity : Apoptosis induction in leukemia cell lines (e.g., Jurkat cells) via caspase-3 activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

SAR analysis focuses on modifying substituents to enhance target affinity:

| Substituent | Impact on Activity | Reference |

|---|---|---|

| 3,5-Dimethylpiperidinyl | Increases solubility and blood-brain barrier penetration | |

| Pyrimidin-2-ylsulfanylethyl | Enhances enzyme inhibition (e.g., ADA) | |

| Methyl groups at 1- and 3-positions | Reduces metabolic degradation |

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Methodological solutions include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Selectivity Profiling : Use kinase or receptor panels to identify cross-reactivity .

- Computational Docking : Predict binding modes to prioritize targets (e.g., AutoDock Vina with PDB 1A4A for ADA) .

Q. What computational methods predict interactions with enzymes?

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications .

Methodological Challenges

Q. How to address low yields in the final synthetic step?

Common issues and solutions:

- Steric Hindrance : Replace bulky leaving groups (e.g., Cl → Br) or use microwave-assisted synthesis to accelerate reactions .

- Side Reactions : Introduce protecting groups (e.g., Boc for amines) during intermediate steps .

- Scale-Up : Optimize solvent volume and stirring efficiency using design of experiments (DoE) .

Q. What strategies validate target engagement in cellular assays?

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- RNA Interference (RNAi) : Knock down suspected targets and assess rescue of compound activity .

- Photoaffinity Labeling : Use UV-activated probes to covalently tag bound proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.